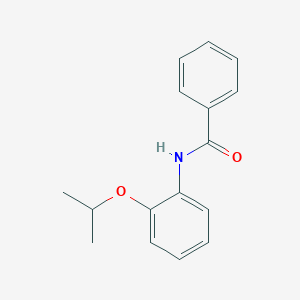

N-(2-isopropoxyphenyl)benzamide

Description

BenchChem offers high-quality N-(2-isopropoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-isopropoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H17NO2 |

|---|---|

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |

Clé InChI |

BGVAWIQARKSDTF-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

SMILES canonique |

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Ortho-Substituted N-Phenylbenzamide Derivatives: Structural Dynamics and Therapeutic Utility

Executive Summary

The N-phenylbenzamide scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from anthelmintics (e.g., Niclosamide) to targeted anticancer kinase inhibitors. This guide focuses specifically on ortho-substituted derivatives , where substituents at the 2-position of either phenyl ring exert profound effects on molecular conformation, membrane permeability, and binding affinity.

This technical document details the structural rationale behind ortho-substitution, specifically the "molecular chameleon" effect driven by Intramolecular Hydrogen Bonding (IMHB). It provides validated synthetic protocols and specific biological assays to evaluate mitochondrial uncoupling and cytotoxicity.

Structural Dynamics: The Ortho-Effect

The biological potency of ortho-substituted N-phenylbenzamides is rarely a function of electronic effects alone. Instead, it is governed by two critical steric and conformational phenomena:

The "Twist" Conformation (Atropisomerism Potential)

Unsubstituted N-phenylbenzamide tends toward a planar conformation. However, placing a substituent at the ortho position (R1 or R2 in Diagram 1) introduces steric clash with the amide carbonyl or proton. This forces the two phenyl rings to rotate out of plane, creating a "twisted" conformation.

-

Relevance: Many protein binding pockets (e.g., Kinase ATP pockets) require this twisted geometry. Pre-organizing the molecule into this conformation reduces the entropic penalty of binding.

Intramolecular Hydrogen Bonding (IMHB)

When the ortho-substituent is a hydrogen bond acceptor (e.g., -OH, -F, -OMe), it can form a stable 6-membered (or 5-membered) ring with the amide -NH.

-

The "Chameleon" Effect: This "locks" the polar protons, effectively hiding the molecule's polarity. This increases lipophilicity (

) without changing the chemical formula, drastically improving passive membrane permeability—a critical feature for intracellular targets like mitochondria or nuclear DNA.

Diagram 1: Structural Logic & Conformational Locking

Caption: Transition from flexible planar systems to locked bioactive conformations via ortho-substitution.

Therapeutic Applications & SAR

Antimicrobial & Anthelmintic (The Salicylanilides)

The most prominent class of ortho-substituted benzamides are Salicylanilides (2-hydroxy-N-phenylbenzamides).

-

Mechanism: They act as protonophores (uncouplers of oxidative phosphorylation).[1][2] The ortho-hydroxyl group is weakly acidic. The molecule picks up a proton in the intermembrane space (acidic), diffuses across the inner mitochondrial membrane, and releases the proton in the matrix (basic), collapsing the proton motive force (

) required for ATP synthesis.[1][3] -

Key SAR:

-

2-OH (Salicylic ring): Essential for proton exchange.

-

EWG (Cl, Br, NO2): Required on both rings to tune the pKa of the phenol for physiological relevance.

-

Hydrophobicity: Essential for membrane transit.

-

Anticancer Activity

Derivatives lacking the acidic phenol often function via different mechanisms:

-

Kinase Inhibition: Ortho-substituents (e.g., F, Me) help the molecule fit into the ATP-binding cleft of kinases like BCR-ABL or CHK1 .

-

Tubulin Polymerization Inhibition: Similar to combretastatins, the twisted biphenyl-like structure interacts with the colchicine binding site.

Table 1: SAR Summary of Ortho-Substituted Derivatives

| Substituent (Ortho) | Primary Effect | Therapeutic Class | Mechanism |

| -OH (Hydroxyl) | H-bond donor/acceptor; Acidic | Anthelmintic / Antibacterial | Mitochondrial Uncoupling (Protonophore) |

| -F (Fluorine) | H-bond acceptor; Metabolic block | Anticancer | Kinase Inhibition / IMHB Permeability enhancer |

| -CH3 (Methyl) | Steric bulk | Anticancer / Fungicide | Conformational twist (Atropisomerism) |

| -NH2 (Amino) | H-bond donor | HDAC Inhibitors | Zinc binding group precursor |

Synthetic Methodology

While amide coupling reagents (HATU, EDC) are common, the Schotten-Baumann reaction remains the gold standard for ortho-substituted systems due to its ability to overcome the steric hindrance of the ortho group using highly reactive acid chlorides.

Protocol: Modified Schotten-Baumann Synthesis

Target: Synthesis of 2-hydroxy-4'-nitro-N-phenylbenzamide (Niclosamide analog).

Reagents:

-

Substituted Aniline (1.0 eq)

-

Substituted Salicyloyl Chloride (1.1 eq) (Generate in situ if necessary using SOCl2)

-

Solvent: Anhydrous THF or Acetone

-

Base: Pyridine or NaOH (aq)[4]

Step-by-Step Workflow:

-

Activation (if Acid Chloride not commercial):

-

Dissolve ortho-substituted benzoic acid in dry toluene.

-

Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. -

Reflux for 2 hours. Evaporate solvent to obtain crude acid chloride.

-

-

Coupling:

-

Dissolve the aniline derivative in dry Acetone/THF.

-

Cool to 0°C. Add base (Pyridine, 2.0 eq).

-

Add the Acid Chloride dropwise over 30 minutes. Note: Slow addition is crucial to prevent oligomerization.

-

-

Work-up:

-

Stir at room temperature for 4–12 hours.

-

Pour mixture into ice-cold 1M HCl (to neutralize pyridine and protonate the product).

-

Precipitate forms. Filter and wash with water.[5]

-

-

Purification:

-

Recrystallize from Ethanol/Water or Glacial Acetic Acid.

-

Validation: 1H-NMR should show a downfield singlet (approx 10-12 ppm) for the amide -NH and, if applicable, the phenolic -OH.

-

Diagram 2: Synthetic Workflow

Caption: Robust Schotten-Baumann protocol for sterically hindered amides.

Biological Evaluation Protocols

To validate the specific activity of ortho-substituted derivatives, one must distinguish between general cytotoxicity and specific mitochondrial targeting.

Mitochondrial Uncoupling Assay (Seahorse XF / JC-1)

This is the definitive test for salicylanilide-type derivatives.

Method A: JC-1 Membrane Potential Assay

-

Cell Prep: Seed cells (e.g., HepG2) in black 96-well plates. Incubate 24h.

-

Treatment: Treat with test compounds (0.1 - 10 µM) for 1-4 hours. Include FCCP (1 µM) as a positive control (standard uncoupler).

-

Staining: Add JC-1 dye (final 2 µM). Incubate 30 min at 37°C.

-

Measurement: Wash cells. Measure fluorescence.

-

Aggregates (Healthy Mitochondria): Ex 535nm / Em 590nm (Red).

-

Monomers (Depolarized Mitochondria): Ex 485nm / Em 530nm (Green).

-

-

Analysis: A decrease in the Red/Green ratio indicates mitochondrial depolarization (uncoupling).[1]

MTT Cytotoxicity Assay

Standard protocol to determine

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well. -

Treatment: Add serial dilutions of N-phenylbenzamide derivatives. Incubate 48–72h.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Read: Absorbance at 570 nm.

Diagram 3: Mechanism of Action (Uncoupling)

Caption: Protonophore cycle of ortho-hydroxy N-phenylbenzamides collapsing the mitochondrial gradient.

References

-

Molecules (2020). Salicylanilides and Their Biological Activity. (Review of antimicrobial and anticancer properties of 2-hydroxy-N-phenylbenzamides).

-

Journal of Medicinal Chemistry. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (Detailed SAR on ortho-substitution and IMHB).

-

BenchChem. Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. (Data on kinase inhibition).

-

Environmental Health Perspectives. Uncouplers of Oxidative Phosphorylation.[2][3][6] (Mechanism of action for salicylanilides).[1][7][8][9]

-

Google Patents (EP0116967A1). N-phenyl-benzamide derivatives, process for their preparation. (Detailed Schotten-Baumann protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-isopropoxyphenyl)benzamide and its Chemical Class

Core Chemical Identity and Identifiers

N-(2-isopropoxyphenyl)benzamide belongs to the class of N-substituted benzamides, which are characterized by a benzoyl group attached to a nitrogen atom, which in turn is substituted with another functional group. In this case, the substituent is a 2-isopropoxyphenyl group.

While a dedicated CAS Registry Number for N-(2-isopropoxyphenyl)benzamide has not been identified, we can define the molecule through other standard chemical identifiers. These are crucial for database searches, structural analysis, and regulatory documentation.

| Identifier | Predicted Value |

| IUPAC Name | N-(2-isopropoxyphenyl)benzamide |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Canonical SMILES | CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

| InChI Key | (Predicted) |

| CAS Number | Not found |

Data for molecular formula and weight are calculated based on the chemical structure. The InChI key is predicted and would be generated by standard chemical software.

Synthesis and Reaction Pathway

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically achieved through the acylation of an amine.[1][2] The most probable and efficient route for the synthesis of N-(2-isopropoxyphenyl)benzamide is the Schotten-Baumann reaction.[2] This reaction involves the treatment of an amine with an acid chloride in the presence of a base.

Proposed Synthetic Protocol

The synthesis would proceed by reacting 2-isopropoxyaniline with benzoyl chloride in the presence of a suitable base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct.[2][3]

Step-by-Step Methodology:

-

Dissolution of Amine: Dissolve 2-isopropoxyaniline in a suitable solvent, such as dichloromethane or diethyl ether.

-

Addition of Base: Add an aqueous solution of sodium hydroxide or pyridine to the reaction mixture with vigorous stirring.

-

Addition of Acid Chloride: Slowly add benzoyl chloride to the mixture. The reaction is exothermic, so cooling in an ice bath is recommended.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the organic layer is separated, washed with dilute acid (e.g., HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted benzoyl chloride, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Reaction Schematics

Caption: Proposed synthesis of N-(2-isopropoxyphenyl)benzamide.

Physicochemical and Pharmacological Profile

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5] The specific biological profile of N-(2-isopropoxyphenyl)benzamide is not extensively documented; however, we can infer potential properties based on its structural features and data from closely related compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 38.3 Ų |

These values are computational predictions and provide a preliminary assessment of the molecule's druglikeness.

Comparison with Isomeric Compound: 2-Isopropoxybenzamide

To provide context, the properties of the isomeric compound, 2-isopropoxybenzamide (CAS: 63920-58-1), are presented below.[6] While the position of the isopropoxy group differs, this data offers a valuable point of reference.

| Property | 2-Isopropoxybenzamide |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 52.3 Ų |

Data sourced from PubChem CID 2728161.[6]

Potential Applications in Research and Development

Given the diverse biological activities of benzamide derivatives, N-(2-isopropoxyphenyl)benzamide presents several avenues for research and development.

Drug Discovery

The N-substituted benzamide core is present in numerous approved drugs.[7] The lipophilic 2-isopropoxyphenyl group may influence the compound's ability to cross biological membranes and interact with specific protein targets. Potential areas of investigation include:

-

Oncology: Many benzamide derivatives are being explored as anticancer agents.[8]

-

Neuroscience: The benzamide structure is found in various CNS-active drugs.

-

Infectious Diseases: The antimicrobial potential of novel benzamides is an active area of research.

Workflow for Preliminary Biological Screening

Caption: A generalized workflow for the initial biological evaluation.

Conclusion and Future Directions

N-(2-isopropoxyphenyl)benzamide represents an interesting, yet underexplored, member of the benzamide family. While a specific CAS number is not currently indexed, its synthesis is straightforward based on established chemical principles. The predicted physicochemical properties suggest it may possess druglike characteristics. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities to unlock its potential in medicinal chemistry and drug discovery. The lack of a readily available CAS number may also indicate an opportunity for novel compound registration.

References

-

PubChem. N-[4-fluoro-2-(2-oxopropyl)phenyl]benzamide. [Link]

-

PubChem. 2-Isopropoxybenzamide. [Link]

- Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280.

-

Wikipedia. Benzamide. [Link]

-

PubChem. N-(2-Ethylphenyl)benzamide. [Link]

-

PubChem. Benzamide. [Link]

-

PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

BindingDB. 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide. [Link]

- Arora, R., et al. Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. 2021;11(Supp 1):038-047.

-

NIST. Benzamide, N-phenyl-. [Link]

- Google Patents. A method for preparing N- (2 - phenylethyl) benzamide.

-

Royal Society of Chemistry. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

-

Vedantu. What is obtained when Benzoyl Chloride reacts with aniline in presence of Sodium hydroxide? [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

PubChem. N-Propylbenzamide. [Link]

-

Study.com. Predict the major product formed when benzoyl chloride reacts with aniline. [Link]

-

Quora. What is the difference in the reaction of benzoyl chloride with phenols and anilines? [Link]

- Synthesis of benzanilide

-

Brainly.in. Write chemical reaction of aniline with benzoyl chloride. [Link]

Sources

- 1. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 2. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]

- 3. homework.study.com [homework.study.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. 2-Isopropoxybenzamide | C10H13NO2 | CID 2728161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzamide - Wikipedia [en.wikipedia.org]

- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-isopropoxyphenyl)benzamide: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-isopropoxyphenyl)benzamide is a secondary amide of significant interest in medicinal chemistry and materials science due to its structural motifs, which are common in various biologically active compounds. This technical guide provides a comprehensive overview of its fundamental chemical properties, a detailed protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. By leveraging established principles of organic chemistry and spectral analysis of analogous structures, this document serves as an authoritative resource for researchers working with or developing novel benzamide derivatives.

Core Molecular Attributes

N-(2-isopropoxyphenyl)benzamide is comprised of a benzoyl group attached to the nitrogen of a 2-isopropoxyaniline moiety. This structure imparts specific physicochemical properties that are crucial for its behavior in both chemical and biological systems.

Molecular Formula and Weight

The chemical structure of N-(2-isopropoxyphenyl)benzamide is formed by the condensation of benzoic acid and 2-isopropoxyaniline. A detailed breakdown of its atomic composition is as follows:

-

Benzoyl group: C₇H₅O

-

2-isopropoxyphenylamine (less H on N): C₉H₁₂NO

Combining these components results in the following molecular formula and weight:

| Attribute | Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

Structural Representation

2D Structure of N-(2-isopropoxyphenyl)benzamide

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-(2-isopropoxyphenyl)benzamide is most effectively achieved via the Schotten-Baumann reaction, a robust and widely utilized method for the preparation of amides from acyl chlorides and amines.[1][2][3] This procedure ensures high yield and purity by employing a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

Reaction Rationale and Causality

The core of this synthesis is the nucleophilic acyl substitution. Benzoyl chloride serves as an excellent electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of 2-isopropoxyaniline acts as the nucleophile. The use of a mild base, such as pyridine or triethylamine, is critical. It deprotonates the protonated amine intermediate, regenerating its nucleophilicity and driving the reaction to completion.[5]

Sources

Synthesis of N-(2-isopropoxyphenyl)benzamide from 2-isopropoxyaniline

Part 1: Abstract & Strategic Overview

Introduction

The synthesis of N-(2-isopropoxyphenyl)benzamide represents a classic nucleophilic acyl substitution applied to a sterically constrained system. This scaffold is frequently encountered in medicinal chemistry as a core pharmacophore for kinase inhibitors, GPCR ligands, and transient receptor potential (TRP) channel modulators. The presence of the ortho-isopropoxy group introduces specific steric and electronic considerations that differentiate this protocol from standard aniline benzoylation.

Retrosynthetic Analysis

The most reliable disconnection is the amide bond, splitting the target into two commercially available precursors:

Strategic Considerations:

-

Steric Hindrance: The bulky isopropoxy group at the ortho position creates steric clash, potentially retarding the nucleophilic attack on the carbonyl carbon.

-

Electronic Effects: The alkoxy group is electron-donating by resonance (+M), which increases the nucleophilicity of the amine, partially counteracting the steric hindrance.

-

Method Selection: While Schotten-Baumann conditions (aqueous base) are common, this protocol prioritizes Anhydrous Acylation (Method A) using Dichloromethane (DCM) and Pyridine. This method ensures homogeneity, minimizes hydrolysis of the benzoyl chloride, and provides superior yields for ortho-substituted anilines.

Part 2: Reaction Mechanism & Pathway[3]

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. The base (Pyridine/TEA) neutralizes the generated HCl to drive the equilibrium forward.

Pathway Visualization (DOT)

Figure 1: Mechanistic pathway of the N-acylation reaction.

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Density (g/mL) | Role |

| 2-Isopropoxyaniline | 151.21 | 1.0 | 1.02 | Nucleophile |

| Benzoyl Chloride | 140.57 | 1.1 | 1.21 | Electrophile |

| Pyridine | 79.10 | 2.0 | 0.98 | Base/Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |

| 1M HCl | - | Wash | - | Quench/Wash |

| Sat. NaHCO₃ | - | Wash | - | Neutralization |

Method A: Anhydrous Acylation (Recommended)

Best for high purity and handling steric bulk.

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended).

-

Solvation: Add 2-isopropoxyaniline (10.0 mmol, 1.51 g) and dry DCM (30 mL) .

-

Base Addition: Add Pyridine (20.0 mmol, 1.6 mL) . Cool the mixture to 0°C using an ice bath.

-

Note: Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst (forming an active N-acylpyridinium intermediate).

-

-

Acylation: Add Benzoyl Chloride (11.0 mmol, 1.28 mL) dropwise over 10 minutes.

-

Critical: Maintain 0°C to prevent exotherms from degrading reagents.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 3–5 hours .

-

PAT: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). Product will appear as a less polar spot compared to the aniline.

-

-

Quench: Dilute with DCM (20 mL) and wash sequentially with:

-

1M HCl (2 x 30 mL): Removes unreacted pyridine and aniline.

-

Sat. NaHCO₃ (1 x 30 mL): Neutralizes residual acid.

-

Brine (1 x 30 mL): Removes water.

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

-

Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: Schotten-Baumann (Alternative)

Best for rapid synthesis if anhydrous solvents are unavailable.

-

Dissolve 2-isopropoxyaniline (10 mmol) in 10% aqueous NaOH (20 mL) .

-

Add Benzoyl Chloride (12 mmol) dropwise while vigorously stirring.

-

Stopper the flask and shake/stir vigorously for 30 minutes.

-

The product will precipitate as a solid.[2] Filter, wash with cold water, and recrystallize.[2]

Part 4: Workup & Purification Logic[2]

The workup is designed to exploit the solubility differences between the amide product (neutral organic), the starting amine (basic), and the acid chloride (hydrolyzes to acidic species).

Purification Flowchart (DOT)

Figure 2: Purification workflow ensuring removal of starting materials and byproducts.

Part 5: Characterization & Quality Control

Since specific literature data for this exact derivative is sparse, the following are predicted values based on standard spectroscopic shifts for this scaffold.

Expected 1H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.50 | Broad Singlet | 1H | Amide NH (Deshielded) |

| 8.35 | Doublet (d) | 1H | Ar-H (Ortho to Amide, C3) |

| 7.90 | Doublet (d) | 2H | Benzoyl Ar-H (Ortho) |

| 7.50 - 7.00 | Multiplet (m) | 6H | Remaining Ar-H |

| 4.65 | Septet | 1H | Isopropyl CH |

| 1.40 | Doublet (d) | 6H | Isopropyl CH₃ |

Key IR Signals (ATR)

-

3350 cm⁻¹: N-H Stretch (Amide).

-

1660 cm⁻¹: C=O[4] Stretch (Amide I band).

-

1530 cm⁻¹: N-H Bend (Amide II band).

-

1240 cm⁻¹: C-O-C Stretch (Aryl Ether).

Part 6: References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Schotten-Baumann and Anhydrous Acylation protocols).

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic acyl substitution).

-

Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61(46), 10827-10852. Link (Review of amide coupling methodologies including hindered amines).

-

PubChem Compound Summary for 2-Isopropoxyaniline. National Center for Biotechnology Information. Link (Source for physical properties of starting material).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for basicity considerations of anilines).

Sources

Application Note & Protocol: Solvent Selection and Optimization for the Recrystallization of N-(2-isopropoxyphenyl)benzamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system for the purification of N-(2-isopropoxyphenyl)benzamide via recrystallization. It outlines the fundamental principles of solvent selection, provides a detailed protocol for screening candidate solvents, and presents step-by-step procedures for both single-solvent and mixed-solvent recrystallization techniques. The methodologies are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure high purity and optimal yield.

Introduction: The Central Role of the Solvent in Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The underlying principle is the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals. Soluble impurities, ideally, remain in the cooled solvent (the mother liquor) because they are not present in high enough concentration to saturate the solution.[2][3]

The success of this technique is critically dependent on the selection of an appropriate solvent. An unsuitable solvent can lead to poor recovery, low purity, or complete failure of the recrystallization process. This guide provides the theoretical framework and practical steps to identify and implement an optimal solvent system for purifying N-(2-isopropoxyphenyl)benzamide.

Physicochemical Profile: N-(2-isopropoxyphenyl)benzamide

To select a suitable solvent, we must first understand the structural and polarity characteristics of N-(2-isopropoxyphenyl)benzamide.

-

Structure: The molecule contains two phenyl rings, an amide linkage (-CONH-), and an isopropoxy ether group (-OCH(CH₃)₂).

-

Polarity: The amide group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The ether oxygen is also a hydrogen bond acceptor. However, the two large phenyl rings and the isopropyl group are nonpolar and lipophilic. This combination renders the molecule moderately polar. Its polarity is comparable to related structures like benzamide (XLogP3 ≈ 0.6) and 2-isopropoxybenzamide (XLogP3 ≈ 1.6), suggesting it will be soluble in a range of organic solvents but poorly soluble in water.[4][5]

-

Melting Point: While the exact melting point is not widely published, related benzamides have melting points well above 100°C (e.g., Benzamide: 127-130°C).[6][7] This is a critical parameter, as the solvent's boiling point must be lower than the compound's melting point to prevent the compound from "oiling out" instead of crystallizing.[2]

Principles of Rational Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound; that is, high solubility when hot and low solubility when cold.[2][8]

The Four Core Criteria for a Recrystallization Solvent:

-

Favorable Temperature Coefficient: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[1]

-

Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][8]

-

Chemical Inertness: The solvent must not react with the compound being purified.[1][3]

-

Volatility and Practicality: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying. It should also be readily available, inexpensive, and have a low toxicity profile.[1][3]

The "like-dissolves-like" principle serves as a valuable starting point. Given the moderate polarity of N-(2-isopropoxyphenyl)benzamide, solvents of intermediate polarity, such as alcohols or esters, are promising candidates.

Candidate Solvents for N-(2-isopropoxyphenyl)benzamide

Based on the molecule's physicochemical profile, the following solvents are recommended for screening. They span a useful range of polarities and boiling points.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Safety Considerations | Predicted Behavior |

| Ethanol | 78 | 24.5 | Flammable | Excellent Candidate. Often effective for compounds with hydrogen bonding capabilities.[9] |

| Isopropanol | 82 | 19.9 | Flammable, irritant | Excellent Candidate. Similar to ethanol, good for moderately polar compounds. |

| Ethyl Acetate | 77 | 6.0 | Flammable, irritant | Good Candidate. Its moderate polarity may offer a good solubility differential. |

| Acetone | 56 | 21.0 | Highly Flammable, irritant | Possible Candidate. Low boiling point may limit the effective temperature range. |

| Toluene | 111 | 2.4 | Flammable, toxic | Poor Single Solvent. Likely too nonpolar. Useful as the "good" solvent in a mixed pair with an anti-solvent like heptane. |

| Heptane | 98 | 1.9 | Flammable, irritant | Poor Single Solvent. Very nonpolar. Excellent as an "anti-solvent" in mixed systems. |

| Water | 100 | 80.1 | Non-hazardous | Poor Single Solvent. Too polar. Excellent "anti-solvent" for use with a miscible organic solvent like ethanol or isopropanol.[2] |

Experimental Protocols

Safety First: Always conduct these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol Part A: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a promising solvent or solvent pair using a minimal amount of crude material.

-

Preparation: Place approximately 20-30 mg of crude N-(2-isopropoxyphenyl)benzamide into a small test tube.

-

Room Temperature Test: Add the first candidate solvent dropwise (e.g., ethanol) at room temperature, swirling after each drop, up to ~0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[3] If it dissolves completely, the solvent is too good and will result in poor recovery; discard it as a single-solvent candidate.

-

Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Add more of the same solvent dropwise, swirling, until the solid just dissolves at the boiling point.

-

Cooling and Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the rate and extent of crystal formation.

-

Ice Bath Cooling: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystallization.

-

Evaluation: A successful solvent will produce a large quantity of well-formed crystals. A poor solvent will yield no crystals or only a scant precipitate.

-

Repeat: Repeat steps 1-6 for each candidate solvent in the table above.

Workflow for Solvent System Selection

The following diagram illustrates the decision-making process based on the results from Protocol A.

Caption: Decision workflow for selecting the appropriate recrystallization protocol.

Protocol Part B: Single-Solvent Recrystallization

Use this protocol once an optimal single solvent has been identified.

-

Dissolution: Place the crude N-(2-isopropoxyphenyl)benzamide in an Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Protocol Part C: Mixed-Solvent Recrystallization

Use this protocol when no single solvent is suitable. A common and effective pair for moderately polar compounds is Ethanol ("good" solvent) and Water ("bad" solvent).

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

-

Induce Precipitation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

-

Re-solubilization: Add a few drops of the hot "good" solvent until the solution becomes clear again. The goal is to be at the exact point of saturation.

-

Crystallization, Collection, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above. When washing the collected crystals, use an ice-cold mixture of the two solvents in the same approximate ratio.

Validation and Troubleshooting

-

Purity Assessment: The purity of the recrystallized product should be assessed by taking a melting point. A pure compound will exhibit a sharp melting range (typically < 2°C) that is consistent with literature values. An impure product will melt over a broad range and at a lower temperature.

-

"Oiling Out": If the compound separates as an oil instead of a solid, it usually means the boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly from a highly supersaturated state. To resolve this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

-

Poor Recovery: Low yield is often caused by using too much solvent during the dissolution step or by premature crystallization during a hot filtration.[2] Ensure the minimum amount of hot solvent is used.

References

-

Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

-

Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

-

Recrystallization I - Columbia University. Available at: [Link] I.pdf

-

Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. Available at: [Link]

-

Recrystallization - University of California, Los Angeles. Available at: [Link]

-

2-Isopropoxybenzamide | C10H13NO2 | CID 2728161 - PubChem. Available at: [Link]

-

Benzamide - Wikipedia. Available at: [Link]

-

Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available at: [Link]

-

Benzamide, N-phenyl- - NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. 2-Isopropoxybenzamide | C10H13NO2 | CID 2728161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. Benzamide for synthesis 55-21-0 [sigmaaldrich.com]

- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 9. japsonline.com [japsonline.com]

Using N-(2-isopropoxyphenyl)benzamide as a scaffold in medicinal chemistry

Executive Summary & Structural Rationale

The N-(2-isopropoxyphenyl)benzamide scaffold represents a "privileged structure" in modern medicinal chemistry. While simple in connectivity, its specific substitution pattern—an ortho-isopropoxy group on the aniline ring—imparts unique physicochemical properties that differentiate it from generic benzamides.

This scaffold is frequently identified in high-throughput screens (HTS) for targets including TRPM8 channels (pain modulation), Kinetoplastid DNA minor groove binders (anti-parasitic), and DHODH inhibitors (immunology).

The "Ortho-Effect" Advantage

Unlike para- or meta-substituted benzamides, the ortho-isopropoxy group serves two critical functions:

-

Conformational Lock: The bulky isopropyl group creates a steric clash with the amide carbonyl, forcing the N-phenyl ring out of planarity (often 40–60° torsion). This "twisted" conformation frequently improves solubility by disrupting crystal packing and enhances selectivity by mimicking 3D biological ligands.

-

Lipophilic Clamp: The isopropoxy group fills hydrophobic pockets (e.g., the TRP channel pore or enzyme allosteric sites) while the amide acts as a hydrogen bond donor/acceptor anchor.

Synthetic Protocols

The synthesis of N-(2-isopropoxyphenyl)benzamide derivatives requires attention to steric hindrance. The electron-rich nature of 2-isopropoxyaniline makes it nucleophilic, but the bulky ortho-group can retard reaction rates with mild coupling agents.

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for library generation (10–100 mg scale).

Reagents:

-

Benzoic acid derivative (1.0 equiv)

-

2-Isopropoxyaniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA

Procedure:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).

-

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add 2-isopropoxyaniline.

-

Reaction: Stir at 40–50°C for 4–12 hours. (Note: RT is often insufficient for ortho-substituted anilines to reach full conversion).

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), 1M HCl (x1), and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Acid Chloride Method (Scale-Up)

Recommended for gram-scale synthesis of the core scaffold.

Reagents:

-

Benzoyl chloride derivative (1.0 equiv)

-

2-Isopropoxyaniline (1.0 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Solvent: DCM (Dichloromethane)

Procedure:

-

Dissolve 2-isopropoxyaniline and Et₃N in dry DCM (0.5 M) under N₂ atmosphere. Cool to 0°C.

-

Add benzoyl chloride dropwise over 20 minutes.

-

Allow to warm to RT and stir for 2 hours.

-

Critical Step: If the isopropoxy group is acid-sensitive (rare, but possible with specific side chains), quench immediately with NaHCO₃ upon completion.

Visualization: Synthetic & SAR Workflow

The following diagram outlines the decision process for synthesizing and optimizing this scaffold, highlighting the divergence between potency optimization and metabolic stability.

Caption: Workflow for synthesizing and optimizing the N-(2-isopropoxyphenyl)benzamide scaffold, addressing synthesis scale and common metabolic liabilities.

Biological Validation & Assays

Metabolic Stability: The "Soft Spot"

The isopropyl ether is susceptible to CYP450-mediated O-dealkylation , converting the lipophilic hit into a polar phenol metabolite, which often loses potency or changes the off-target profile.

Assay Protocol: Microsomal Stability

-

Test Compound: 1 µM N-(2-isopropoxyphenyl)benzamide.

-

System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

Analysis: LC-MS/MS. Monitor for:

-

Parent depletion (Intrinsic Clearance, CLint).

-

Metabolite M1: Loss of 42 Da (Isopropyl

H)

-

Optimization Strategy:

If O-dealkylation is rapid (

-

Difluoromethoxy (-OCHF₂): Increases metabolic stability while maintaining H-bond acceptor capability.

-

Trifluoromethoxy (-OCF₃): Increases lipophilicity and blocks metabolism completely.

-

Cyclopropoxy: Sterically similar but more stable.

Target Engagement Data Presentation

When comparing derivatives, organize data to highlight the impact of the ortho-substituent.

| Compound ID | R1 (Benzoyl) | R2 (Aniline Ortho) | IC50 (Target) | T1/2 (Microsomes) | Notes |

| Hit-01 | H | -O-iPr | 150 nM | 12 min | Reference Hit |

| Analog-02 | 4-F | -O-iPr | 85 nM | 14 min | Electronic effect improves potency. |

| Analog-03 | 4-F | -OH | >10,000 nM | N/A | Loss of activity (confirms lipophilic pocket). |

| Analog-04 | 4-F | -OCF3 | 200 nM | >60 min | Potency drop, but stability solved. |

| Lead-05 | 4-F | -O-Cyclopropyl | 90 nM | 45 min | Optimal Balance. |

References

-

BenchChem. (2025).[1] The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.[1][2] Retrieved from 1

-

Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications. Retrieved from 3

-

European Journal of Medicinal Chemistry. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents.[4] PubMed. Retrieved from 4

-

MDPI. (2022). Cu(I)/Pd(II)-Catalyzed Intramolecular Hydroamidation... of ortho-Alkynyl-N-arylbenzamides. Retrieved from 5

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Benzanilide Libraries

Introduction: The Power of Benzanilide Libraries in Drug Discovery

Benzanilides represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including as anticoagulants, inhibitors of protein-protein interactions, and antimicrobial agents.[1] The ability to rapidly synthesize and screen large libraries of diverse benzanilide analogues is therefore a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) has emerged as the preeminent technology for this purpose, offering significant advantages over traditional solution-phase chemistry.[2][3] These benefits include the use of excess reagents to drive reactions to completion, simplified purification through washing and filtration, and amenability to automation, all of which are critical for high-throughput synthesis.[3][4]

This comprehensive guide provides a detailed exploration of the strategies and protocols for the solid-phase synthesis of benzanilide libraries. We will delve into the critical choices of resins, linkers, and coupling reagents, explaining the chemical principles that underpin these decisions. Furthermore, detailed, step-by-step protocols for key synthetic routes are provided, alongside methods for reaction monitoring and final product characterization, ensuring a robust and reproducible workflow for researchers in drug development.

I. Foundational Principles of Solid-Phase Benzanilide Synthesis

The solid-phase synthesis of a benzanilide library fundamentally involves the sequential attachment of building blocks to an insoluble polymeric support. The growing molecule is covalently tethered to the resin via a linker, allowing for facile removal of excess reagents and byproducts by simple filtration. The core benzanilide structure is typically constructed through the formation of an amide bond between a resin-bound amine and a carboxylic acid, or vice versa.

A. Strategic Choices: Resin and Linker Selection

The choice of solid support and the linking strategy is paramount to a successful solid-phase synthesis. The resin must be chemically inert to the reaction conditions and possess good swelling properties in a variety of solvents to ensure accessibility of the reactive sites.[4][5] Polystyrene resins cross-linked with divinylbenzene (DVB) are the most common choice.[3]

The linker is a bifunctional molecule that connects the initial building block to the resin. The choice of linker dictates the conditions under which the final product is cleaved from the solid support. For benzanilide synthesis, linkers that can be cleaved under acidic conditions are frequently employed.

Table 1: Common Resins and Linkers for Benzanilide Synthesis

| Resin Type | Linker Type | Cleavage Condition | Key Features |

| Polystyrene (PS) | Wang Resin | Trifluoroacetic acid (TFA) | Standard, acid-labile linker for attaching carboxylic acids.[6] |

| Polystyrene (PS) | Rink Amide Resin | TFA | Generates a C-terminal amide upon cleavage, ideal for many benzanilide libraries.[6][7] |

| Polystyrene (PS) | Sieber Amide Linker | Dilute TFA | Hyper-acid labile, allowing for mild cleavage conditions.[8] |

| Polystyrene (PS) | Photolabile Linkers | UV Light | Offers orthogonal cleavage strategy, avoiding acidic conditions.[9][10] |

The causality behind linker selection lies in the desired final product and the stability of other functionalities in the molecule. For instance, if the benzanilide contains acid-sensitive groups, a photolabile linker provides a crucial advantage by allowing for non-acidic cleavage.[9][10]

B. The Amide Bond Formation: Coupling Reagents and Their Mechanisms

The formation of the amide bond is the linchpin of benzanilide synthesis. This is typically achieved by activating the carboxylic acid component to make it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available, each with its own mechanism and advantages.

1. Carbodiimides: Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used for amide bond formation.[11][12] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side reaction. To mitigate this and reduce racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are often included.[11][13]

2. Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) are highly efficient coupling reagents that generate active esters in situ.[11][12][13] They offer faster reaction times and lower rates of racemization compared to carbodiimides alone.[13] The choice between phosphonium and aminium salts can be critical; phosphonium reagents do not react with the free amino group of the amine component, which can be an advantage.[13]

Table 2: Comparison of Common Coupling Reagents

| Reagent Class | Examples | Additive Often Required | Key Advantages | Potential Drawbacks |

| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma | Cost-effective, widely used.[11][12] | Potential for N-acylurea formation, racemization.[12] |

| Phosphonium Salts | PyBOP, PyAOP | None | High efficiency, low racemization.[12][13] | Higher cost. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | None | Fast reaction times, very effective.[11] | Can react with the free amine.[13] |

II. Step-by-Step Protocols for Benzanilide Library Synthesis

The following protocols outline two common strategies for the solid-phase synthesis of benzanilide libraries. The choice of strategy depends on the desired diversity and the available building blocks.

Protocol 1: Synthesis via Resin-Bound Aniline

This is a versatile approach where an aniline derivative is first attached to the solid support, followed by acylation with a variety of benzoic acid derivatives.

Experimental Workflow:

Caption: Workflow for benzanilide synthesis via a resin-bound aniline.

Detailed Steps:

-

Resin Swelling: Swell the resin (e.g., formyldimethoxyphenyl (FDMP) resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5][14]

-

Reductive Amination:

-

To the swollen resin, add a solution of the desired aniline derivative (3-5 equivalents) in a mixture of DMF and trimethyl orthoformate.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃, 3-5 equivalents) in DMF and continue agitation for 12-16 hours.[14]

-

Wash the resin thoroughly with DMF, methanol (MeOH), and DCM, and dry under vacuum.

-

-

Acylation (Amide Bond Formation):

-

Swell the aniline-functionalized resin in DMF.

-

In a separate vessel, pre-activate the desired benzoic acid derivative (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as diisopropylethylamine (DIPEA, 6-10 equivalents) in DMF for 15-30 minutes.[15]

-

Add the activated carboxylic acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitor the reaction for completion using a qualitative test such as the Kaiser test for free amines.[3] If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF, MeOH, and DCM.

-

-

Cleavage and Isolation:

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-3 hours at room temperature.[6][16][17]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude benzanilide product by adding the filtrate to cold diethyl ether.

-

Isolate the product by centrifugation or filtration and dry under vacuum.

-

Characterize the product by HPLC and mass spectrometry.

-

Protocol 2: Synthesis via Resin-Bound Benzoic Acid

In this alternative strategy, a benzoic acid derivative is first anchored to the resin, followed by coupling with a diverse set of anilines.

Experimental Workflow:

Caption: Workflow for benzanilide synthesis via a resin-bound benzoic acid.

Detailed Steps:

-

Resin Swelling: Swell the resin (e.g., Wang resin) in DCM for 30-60 minutes.

-

Attachment of Benzoic Acid:

-

In a separate flask, dissolve the desired benzoic acid derivative (3-5 equivalents) in DCM.

-

Add diisopropylcarbodiimide (DIC, 3-5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add this solution to the swollen resin and agitate for 4-6 hours at room temperature.

-

Wash the resin thoroughly with DCM, DMF, and MeOH, and dry under vacuum.

-

-

Amide Coupling:

-

Swell the benzoic acid-functionalized resin in DMF.

-

In a separate vessel, prepare a solution of the desired aniline (3-5 equivalents) in DMF.

-

To the aniline solution, add a coupling reagent (e.g., PyBOP, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

-

Add this mixture to the resin and agitate for 4-8 hours at room temperature.

-

Monitor the reaction for the disappearance of the resin-bound carboxylic acid using IR spectroscopy (disappearance of the C=O stretch around 1700 cm⁻¹).[18]

-

Wash the resin with DMF, MeOH, and DCM.

-

-

Cleavage and Isolation:

-

Follow the same cleavage and isolation procedure as described in Protocol 1.

-

III. Alternative Strategies for Benzanilide Library Synthesis

Beyond the standard acylation approaches, other powerful reactions can be adapted for the solid-phase synthesis of benzanilide libraries, offering unique advantages in terms of diversity and efficiency.

A. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a multicomponent reaction that allows for the rapid assembly of complex molecules from four starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[19] This one-pot reaction is highly convergent and ideal for generating large and diverse libraries of α-acylamino amides, which can be designed to incorporate the benzanilide motif.[20][21]

Reaction Scheme:

Caption: The Ugi four-component reaction for rapid library synthesis.

By carefully selecting the starting materials, the Ugi reaction can be a powerful tool for generating benzanilide-like structures. For example, using an aniline as the amine component and a benzoic acid as the carboxylic acid component will directly incorporate a benzanilide substructure into the final product.

B. Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative route to the carbon-nitrogen bond of the benzanilide.[22] This method is particularly useful for coupling aryl halides with anilines. The reaction can be performed on solid support, where either the aryl halide or the aniline is attached to the resin.[22][23] This approach is advantageous for creating libraries with diversity at the aryl rings.[24]

IV. Monitoring and Characterization: Ensuring Quality and Success

Effective monitoring of solid-phase reactions is crucial to ensure high yields and purity of the final library members.[25] Several techniques can be employed:

-

Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a simple and rapid method to detect the presence of free primary amines on the resin.[3][18] A positive result (blue color) after a coupling step indicates an incomplete reaction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the appearance or disappearance of key functional groups directly on the resin beads.[18][26] For example, the disappearance of the carboxylic acid carbonyl stretch and the appearance of the amide carbonyl stretch can confirm the progress of a coupling reaction.

-

Cleavage and Analysis of a Small Sample: A small aliquot of the resin can be cleaved, and the resulting product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the purity and confirm the identity of the intermediate or final product.[25]

V. Conclusion: A Robust Platform for Drug Discovery

Solid-phase synthesis provides a powerful and versatile platform for the construction of diverse benzanilide libraries. By understanding the fundamental principles of resin and linker selection, the mechanisms of coupling reagents, and the application of robust protocols, researchers can efficiently generate high-quality compound libraries for biological screening. The alternative strategies of the Ugi reaction and palladium-catalyzed amination further expand the synthetic toolbox, enabling the exploration of a wider chemical space. The meticulous application of reaction monitoring and analytical techniques is the final, essential component to ensure the integrity and success of any solid-phase library synthesis campaign.

References

-

An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry. [Link]

-

Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides. PubMed. [Link]

-

Immobilized coupling reagents: synthesis of amides/peptides. PubMed. [Link]

-

FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

A photolabile backbone amide linker for the solid-phase synthesis of c. University of Iowa. [Link]

-

Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]

-

Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC. [Link]

-

Coupling Reagents. AAPPTEC. [Link]

-

Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews. [Link]

-

A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. ResearchGate. [Link]

-

A Method To Accurately Determine the Extent of Solid-Phase Reactions by Monitoring an Intermediate in a Nondestructive Manner. Analytical Chemistry. [Link]

-

Palladium-catalyzed amination of aryl halides on solid support. PubMed. [Link]

-

Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. [Link]

-

Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Chemistry Portal. [Link]

-

A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. ResearchGate. [Link]

-

Solid-Phase Synthesis of an Alkylaminobenzanilide Library. ACS Combinatorial Science. [Link]

-

An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. SciELO. [Link]

-

Solid-phase synthesis of an alkylaminobenzanilide library. PubMed. [Link]

-

Ugi Reaction. Organic Chemistry Portal. [Link]

-

Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. RSC Publishing. [Link]

-

Amidation of Aryl Halides Catalyzed by Silicasupported Bidentate Phosphine Palladium Complex. Taylor & Francis Online. [Link]

-

Library design and synthesis. a) Ugi four-component reaction. b)... ResearchGate. [Link]

-

Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones. Chemical Communications (RSC Publishing). [Link]

-

Solid phase synthesis of benzylamine-derived sulfonamide library. PubMed. [Link]

-

Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. [Link]

-

Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JOVE. [Link]

-

Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Thomas Hermann, UC San Diego. [Link]

-

The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. CiteSeerX. [Link]

-

Solid‐Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. ResearchGate. [Link]

-

Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Humana Press. [Link]

-

Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

-

Solid Phase Synthesis. Science. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

-

Solid-phase peptide synthesis. Digital CSIC. [Link]

Sources

- 1. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. digital.csic.es [digital.csic.es]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. renyi.hu [renyi.hu]

- 7. tch.ucsd.edu [tch.ucsd.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. hepatochem.com [hepatochem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 16. Solid-phase synthesis of an alkylaminobenzanilide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 19. Ugi Reaction [organic-chemistry.org]

- 20. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.illinois.edu [chemistry.illinois.edu]

- 22. Palladium-catalyzed amination of aryl halides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides [organic-chemistry.org]

- 25. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scielo.br [scielo.br]

Technical Support Center: Optimization of N-(2-isopropoxyphenyl)benzamide Synthesis

Status: Operational Ticket ID: ORG-SYN-ISO-02 Subject: Yield Improvement & Troubleshooting for Sterically Hindered Benzoylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield issues with the synthesis of N-(2-isopropoxyphenyl)benzamide. This is a common challenge when benzoylating ortho-substituted anilines. The core issue is steric hindrance caused by the bulky isopropoxy group at the ortho position, which shields the nitrogen nucleophile and retards the rate of acylation.

If you are using standard Schotten-Baumann conditions (biphasic aqueous/organic), the rate of benzoyl chloride hydrolysis often competes with, or exceeds, the rate of amide formation.[1] This guide provides an optimized Anhydrous Catalytic Protocol to overcome this kinetic barrier.

Module 1: Optimized Experimental Protocols

Method A: The High-Yield Protocol (Recommended)

Best for: Overcoming steric hindrance, maximizing conversion, and avoiding hydrolysis.[1]

The Logic: By removing water and using a nucleophilic catalyst (DMAP), we accelerate the formation of the active acyl-pyridinium species, which is more reactive than benzoyl chloride and less sensitive to steric bulk.

| Parameter | Specification | Rationale |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Non-nucleophilic; dissolves both reactants.[1] |

| Base | Triethylamine (TEA) or Pyridine | Scavenges HCl byproduct; Pyridine acts as a solvent/catalyst.[1] |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Critical: Increases reaction rate by 103–104 fold via acyl-pyridinium intermediate.[1] |

| Stoichiometry | 1.0 eq Amine : 1.2 eq BzCl : 2.0 eq Base | Slight excess of acid chloride compensates for trace moisture. |

| Temperature | 0°C | Start cold to control exotherm; heat to reflux to force completion against sterics. |

Step-by-Step Workflow:

-

Dissolution: In a flame-dried flask under N₂, dissolve 2-isopropoxyaniline (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (2.0 eq) and DMAP (0.1 eq). Stir for 10 minutes.

-

Acylation: Cool to 0°C. Add Benzoyl Chloride (1.2 eq) dropwise over 15 minutes.

-

Reaction Drive: Allow to warm to Room Temperature (RT).

-

Checkpoint: Check TLC/HPLC after 2 hours. If starting amine persists (common with ortho-isopropoxy), heat to reflux (40°C) for 4–6 hours.[1]

-

-

Quench: Cool to RT. Add saturated NaHCO₃ solution to hydrolyze excess benzoyl chloride.

Method B: The "Green" Protocol (Schotten-Baumann)

Best for: Large scale, cost-sensitive, or when anhydrous solvents are unavailable. Warning:[1] Expect lower yields (50-70%) due to hydrolysis competition unless vigorously stirred.[1]

Step-by-Step Workflow:

-

Dissolve 2-isopropoxyaniline in EtOAc.

-

Add an equal volume of 2M NaOH or 10% Na₂CO₃ .

-

Add Benzoyl Chloride (1.5 eq) rapidly while stirring vigorously.

-

Optimization: You must use a high-shear stirrer. The reaction occurs at the interface. Poor mixing = Hydrolysis = Low Yield.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalled. I still see significant starting aniline."

Diagnosis: Kinetic inhibition. The ortho-isopropoxy group creates a "steric wall," preventing the benzoyl chloride from approaching the nitrogen lone pair effectively. Corrective Action:

-

Switch to Method A (Anhydrous).

-

Add Heat: Sterically hindered amidation often requires thermal energy to overcome the activation barrier. Reflux in THF (66°C) or Toluene (110°C).[1]

-

Catalysis: Ensure you are using DMAP. It forms a N-acylpyridinium ion that is a "hotter" electrophile and projects the carbonyl group further away from the steric bulk.

Issue 2: "I have a sticky oil that won't crystallize."

Diagnosis: Impurities (specifically benzoic acid or unreacted aniline) are depressing the melting point. Corrective Action:

-

Acid Wash: Dissolve crude oil in EtOAc. Wash with 1M HCl (2x).[1] This protonates and removes unreacted aniline into the aqueous layer.

-

Base Wash: Wash the organic layer with 1M NaOH or sat. NaHCO₃ (2x).[1] This converts benzoic acid (hydrolysis byproduct) into the water-soluble benzoate salt.

-

Recrystallization: Evaporate solvent. Recrystallize the solid from Heptane/EtOAc (3:1) or Ethanol/Water .

Issue 3: "Yield is low, and I see a lot of Benzoic Acid."

Diagnosis: Hydrolysis of Benzoyl Chloride. Corrective Action:

-

Moisture Control: Your solvent or reagents are wet. Benzoyl chloride reacts with water faster than with a hindered aniline. Use freshly distilled solvents or molecular sieves.

-

Addition Rate: If using Method B (aqueous), add the benzoyl chloride faster (bolus addition) rather than dropwise, to keep the local concentration high at the interface.

Module 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition and the steric blockade that defines this synthesis.

Caption: Pathway analysis showing how steric hindrance favors hydrolysis (red) in aqueous conditions, whereas anhydrous catalysis (green) bypasses the barrier.[1]

Module 4: Purification & Characterization Data

After workup (Acid/Base wash), purification is critical for pharmaceutical applications.[1]

| Technique | Solvent System | Notes |

| TLC | Hexane:EtOAc (4:1) | Product Rf |

| Recrystallization | EtOH / H₂O | Dissolve in hot EtOH, add H₂O until turbid, cool slowly. |

| Column Chrom. | Hexane | Only needed if "sticky oil" persists after washing. |

Expected NMR Signals (Validation):

-

Amide NH: Singlet,

8.0–9.5 ppm (Deshielded, broad).[1] -

Isopropoxy CH: Septet,

4.4–4.7 ppm.[1] -

Isopropoxy CH₃: Doublet,

1.3–1.4 ppm (6H).[1]

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of Schotten-Baumann and steric effects in nucleophilic acyl substitution).

-

Němec, V., et al. (2025).[1][2] "The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3." Dalton Transactions. (Quantifies steric bulk of ortho-substituted anilines).[1]

-

BenchChem Technical Support. (2025). "Strategies to reduce impurities in benzamide synthesis." (Protocols for handling hydrolysis side-reactions).

-

Unacademy. (2024).[1] "Benzoylation of Amines: Schotten Baumann Reaction." (Standard biphasic protocols).[1]

-

Rezaei, Z., et al. (2010).[1] "Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors." Iranian Journal of Pharmaceutical Research. (Specific synthesis of N-(3-allyl-4-isopropoxyphenyl)benzamide analogues).[1]

Sources

Optimizing reaction conditions for N-acylation of hindered anilines

The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties with the N-acylation of sterically hindered anilines.

Status: Operational | Tier: Advanced Chemical Synthesis | Updated: 2026

Welcome to the Advanced Synthesis Helpdesk. This guide is not a textbook; it is a troubleshooting system designed to resolve stalled reactions involving ortho-substituted or electron-deficient anilines. These substrates often fail under standard Schotten-Baumann or DCC coupling conditions due to significant steric barriers and reduced nucleophilicity.

Module 1: Diagnostic Triage (Decision Logic)

Start Here. Do not randomly select reagents. Use this logic flow to determine the optimal pathway based on your specific substrate's constraints.

Figure 1: Decision matrix for selecting acylation protocols based on steric hindrance, electronic deactivation, and scale.

Module 2: The Reagent Matrix (Selection Guide)

Standard reagents (EDC, DCC, PyBOP) often fail with hindered anilines because the rate of O-acylisourea rearrangement is slower than the rate of side reactions (N-acylurea formation). We recommend the following advanced systems.

| Reagent System | Role/Mechanism | Best For | Technical Note |

| T3P® (50% in EtOAc) | The "Green" Powerhouse. Activates acid to a mixed anhydride. Water-soluble byproducts.[1][2] | Scale-up & Acid-Sensitive Substrates. Low epimerization risk.[1] | Requires a base (Pyridine or NMM). Does not cause "clogging" as byproducts wash away [1, 2]. |

| HATU + HOAt | The "Precision" Tool. Creates a highly reactive OBt/OAt active ester. | Discovery Scale (<1g). Extremely hindered substrates where cost is secondary. | Warning: HATU can be explosive.[2][3] HOAt (7-aza) is critical for the "neighboring group effect" that boosts reaction rate [3]. |

| Acid Chloride + 4-PPY | The "Sledgehammer." 4-PPY is ~10x more active than DMAP due to reduced steric bulk around the pyridine nitrogen. | Extremely Electron-Deficient Anilines. (e.g., 2,6-difluoro-4-nitroaniline). | Generates HCl. Requires strictly anhydrous conditions. 4-PPY is superior to DMAP for hindered centers [4]. |

| COMU | The Safer Alternative. Morpholino-based uronium salt.[4] | Chiral Preservation. Safer than HATU with comparable reactivity.[5] | Shows a color change (yellow to red) during reaction, aiding monitoring [5]. |

Module 3: Troubleshooting Specific Failure Modes (FAQs)

Scenario 1: "I see the active ester forming (by LCMS), but the aniline won't attack it."

-

Diagnosis: The nucleophilicity of your aniline is too low to overcome the steric barrier of the active ester.

-

Solution: You need a "Hyper-Nucleophilic" catalyst.

-

Switch from DMAP to 4-Pyrrolidinopyridine (4-PPY) . The pyrrolidine ring is more electron-donating and less sterically demanding than the dimethylamino group of DMAP, stabilizing the acyl-pyridinium intermediate more effectively [4].

-

Add N-Methylimidazole (NMI) . NMI acts synergistically, often called the "Magic Methyl" effect, to shuttle protons and acyl groups effectively in hindered systems.

-

Scenario 2: "The reaction turns into a sludge/precipitate and stops at 40% conversion."

-

Diagnosis: Product inhibition or reagent insolubility. Urea byproducts from DCC/EDC are notorious for this.

-

Solution: Switch to T3P (Propylphosphonic anhydride) .[6]

-

Why: T3P and its byproducts are highly soluble in organic solvents (EtOAc, DCM). The reaction remains homogeneous, allowing kinetics to proceed to completion.

-

Protocol Adjustment: Run the reaction in 2-MeTHF or EtOAc at reflux (70–80°C). T3P is thermally stable [1].

-

Scenario 3: "My product is decomposing during silica gel purification."

-

Diagnosis: Hindered amides can be surprisingly acid-labile, or the coupling reagent residues are degrading the product.

-

Solution: Use a T3P Workup .

-

Since T3P byproducts are water-soluble, you can simply wash the reaction mixture with water, 1M NaOH, and Brine. Evaporate the solvent to obtain pure product without column chromatography. This avoids the acidity of silica gel.

-

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The T3P Method (Recommended Starting Point)

Best for: General hindered couplings, scale-up, and acid-sensitive substrates.

-

Dissolve: In a dry flask, dissolve Carboxylic Acid (1.0 equiv) and Hindered Aniline (1.1 equiv) in Ethyl Acetate or 2-MeTHF (concentration ~0.2 M).

-

Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.

-

Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temp (RT). If no reaction after 2 hours, heat to 60–75°C .

-

Tip: If the aniline is extremely unreactive, add 10 mol% N-Methylimidazole (NMI) .

-

-

Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO₃ (x2), and Brine. Dry over Na₂SO₄.[7][8]